1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C12H21BN2O3 and its molecular weight is 252.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is part of a larger group of reactions known as Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
The compound affects the biochemical pathway of borylation. Borylation is a process where a boron atom is introduced into an organic molecule. This process is often used in organic synthesis and drug discovery. The downstream effects of this pathway can lead to the formation of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This compound is often used as a building block in organic synthesis and drug discovery.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction to occur . Additionally, the compound’s stability can be affected by temperature and pH levels.
Biological Activity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (CAS Number: 1346819-38-2) is a complex organic compound that incorporates a pyrazole moiety and a boronate ester. Its unique structure suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound through a review of existing literature, case studies, and relevant data.
Chemical Structure and Properties
The compound features a boronate group which is known for its reactivity in biological systems. The presence of the pyrazole ring contributes to its potential pharmacological properties. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H21B O4 |
Molecular Weight | 265.14 g/mol |
CAS Number | 1346819-38-2 |
Appearance | White to off-white powder |
Purity | >98% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boronate group. Boron-containing compounds are known to form reversible covalent bonds with diols and can modulate enzyme activity by acting as inhibitors or activators.
Anticancer Properties
Recent studies have suggested that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
In vitro studies demonstrated that such compounds can inhibit the growth of several cancer cell lines by targeting specific signaling pathways involved in tumor progression . The mechanism often involves the modulation of pathways related to cell survival and proliferation such as PI3K/Akt and MAPK signaling.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have also been explored. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines . This suggests that this compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
There is emerging evidence that boron-containing compounds possess antimicrobial properties. The incorporation of the boronate group in this compound may enhance its interaction with microbial targets leading to inhibition of growth or viability in bacteria and fungi .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:
- Anticancer Study : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, administration of a related pyrazole compound significantly reduced paw edema compared to control groups .
- Antimicrobial Testing : Testing against Staphylococcus aureus showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL indicating potential as antimicrobial agents .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O3/c1-9(16)7-15-8-10(6-14-15)13-17-11(2,3)12(4,5)18-13/h6,8-9,16H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQGFBNAKPAMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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